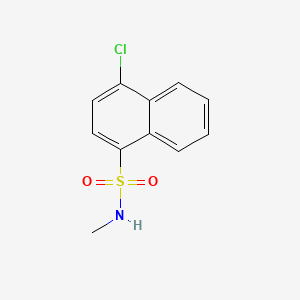
Ferro-Silicon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferro-Silicon is an alloy composed primarily of iron and silicon, with silicon content typically ranging from 15% to 90%. It is widely used in the metallurgical industry, particularly in the production of steel and cast iron, where it serves as a deoxidizer and an alloying element. The primary function of this compound is to remove oxygen from molten metal, thereby improving the quality and properties of the final product .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ferro-Silicon is produced through a process known as carbothermic reduction. The primary raw materials used in this process are silica (silicon dioxide), carbon (in the form of coke, coal, or charcoal), and iron (from scrap iron or millscale). The silica is reduced by carbon in the presence of iron at high temperatures in an electric arc furnace or blast furnace .
Industrial Production Methods:
Raw Material Preparation: Silica is crushed and sized, and carbon materials are prepared. Iron ore or scrap iron is added as the iron source.
Smelting Process: The prepared raw materials are placed in an electric arc furnace or blast furnace and heated to high temperatures to initiate the reduction reaction. Fluxes such as calcium oxide and aluminum oxide may be added to accelerate the melting reactions.
Cooling Treatment: After the smelting process, the molten this compound is slowly cooled, allowing different elements to crystallize and separate.
Packaging: The cooled this compound is screened and packaged, often using sealed packaging or inert gas protection to prevent oxidation
Types of Reactions:
Oxidation: this compound reacts with oxygen to form silicon dioxide, which helps in deoxidizing molten steel.
Reduction: It can act as a reducing agent in the production of other metals from their oxides.
Hydrogen Production: In contact with water, this compound may slowly produce hydrogen, especially in the presence of a base
Common Reagents and Conditions:
Oxidation: High temperatures and the presence of oxygen.
Reduction: High temperatures and the presence of a reducing agent such as carbon.
Hydrogen Production: Presence of water and a base.
Major Products Formed:
Silicon Dioxide (SiO2): Formed during the oxidation process.
Hydrogen (H2): Produced when this compound reacts with water
Wissenschaftliche Forschungsanwendungen
Ferro-Silicon has a wide range of applications in scientific research and industry:
Steelmaking: Used as a deoxidizer and alloying element to improve the quality and mechanical properties of steel
Casting: Enhances the fluidity and quality of cast iron.
Mineral Processing: Acts as a reducing agent in the smelting of various metals.
Welding Rods: Used in the coating of welding electrodes.
Light Metal Industry: Employed in the production of lightweight, high-strength alloys.
Magnesium Production: Utilized in the Pidgeon process to produce magnesium from dolomite.
Wirkmechanismus
The primary mechanism of action of Ferro-Silicon in steelmaking is its role as a deoxidizer. The silicon in this compound reacts with oxygen in molten steel to form silicon dioxide, which floats to the surface and is removed as slag. This process reduces the oxygen content in the steel, preventing the formation of unwanted oxides and improving the quality and strength of the final product .
In addition to its deoxidizing effect, this compound also acts as an alloying element. Silicon can form alloy compounds with other elements in steel, altering the crystal structure and enhancing properties such as hardness, toughness, and corrosion resistance .
Vergleich Mit ähnlichen Verbindungen
Ferro-Silicon can be compared with other ferroalloys and silicon-containing compounds:
Silicon Carbide (SiC): Unlike this compound, silicon carbide is a compound of silicon and carbon.
Ferromanganese (FeMn): This alloy contains iron and manganese and is used to add manganese to steel, improving its strength and hardness.
Silicon-Manganese (SiMn): This alloy contains silicon and manganese and is used to add both elements to steel.
This compound is unique in its ability to effectively deoxidize steel without adding carbon, making it a preferred choice in applications where low carbon content is essential .
Eigenschaften
CAS-Nummer |
12023-54-0 |
|---|---|
Molekularformel |
Fe,Si |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,4-dichlorophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173053.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173056.png)




